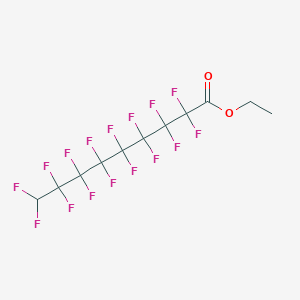

Ethyl 9H-perfluorononanoate

説明

Ethyl 9H-perfluorononanoate is a perfluorinated compound with the molecular formula C11H6F16O2 and a molecular weight of 474.14 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy . These properties make it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 9H-perfluorononanoate can be synthesized through the reaction of perfluorooctyl iodide with diethyl carbonate . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

化学反応の分析

Types of Reactions: Ethyl 9H-perfluorononanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Various substituted perfluorinated esters.

科学的研究の応用

Chemistry

Ethyl 9H-perfluorononanoate serves as a crucial reagent in organic synthesis. Its perfluorinated nature allows it to participate in reactions that are typically challenging for standard organic compounds. It is also used as a standard in analytical chemistry for calibrating instruments due to its consistent behavior under various conditions .

Biology

In biological research, this compound is utilized to study the interactions of fluorinated compounds with biological systems. Its ability to activate nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha) has implications for understanding lipid metabolism and inflammation processes . This activation can lead to significant biochemical effects, making it a subject of interest in toxicological studies.

Medicine

The compound is being investigated for potential applications in drug delivery systems and as a contrast agent in medical imaging. Its chemical stability and resistance to metabolic degradation make it suitable for these uses, potentially improving the efficacy of treatments and diagnostic procedures .

Industry

In industrial settings, this compound is employed in the production of fluorinated polymers, surfactants, and coatings. These materials benefit from the compound's unique properties, such as high thermal stability and chemical inertness, which are essential for applications requiring durability under extreme conditions .

Case Study: Occupational Exposure

A study focused on individuals exposed occupationally to per- and polyfluoroalkyl substances (PFAS), including this compound, revealed elevated levels of PFAS congeners among professional ski waxers. This study indicated significant bioaccumulation potential and raised concerns regarding human health implications linked to exposure levels reaching high parts per billion (ppb) concentrations .

Comparative Toxicology Studies

Research comparing various PFAS compounds suggests that this compound may exhibit similar toxicological endpoints as well-studied congeners like PFOS (Perfluorooctanesulfonic acid) and PFOA (Perfluorooctanoic acid). These studies have identified hepatotoxicity and reproductive toxicity as critical endpoints for assessing risks associated with exposure to this compound .

作用機序

The mechanism of action of ethyl 9H-perfluoronononanoate involves its interaction with various molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα (peroxisome proliferator-activated receptor alpha), which plays a role in lipid metabolism and energy homeostasis . Additionally, the compound can interfere with cell-cell communication, mitochondrial function, and protein binding, leading to various biological effects .

類似化合物との比較

Ethyl perfluorononanoate (CAS 30377-52-7): Similar in structure but with slight variations in the fluorination pattern.

Ethyl perfluoroundecanoate: Another perfluorinated ester with a longer carbon chain.

Uniqueness: Ethyl 9H-perfluoronononanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high thermal stability and chemical inertness make it particularly valuable in applications requiring extreme conditions .

生物活性

Ethyl 9H-perfluorononanoate is a perfluorinated compound with the molecular formula and a molecular weight of 474.14 g/mol. This compound has garnered attention due to its biological activity, particularly its interaction with nuclear receptors and its potential effects on various biochemical pathways.

Target of Action

This compound primarily targets the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . This receptor plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.

Mode of Action

Upon binding to PPARα, this compound activates the receptor, leading to several downstream effects:

- Lipid Metabolism : The activation alters lipid profiles, potentially influencing conditions such as hyperlipidemia.

- Inflammation : It may modulate inflammatory responses, which could be beneficial or detrimental depending on the context.

- Cell Proliferation : Changes in cellular growth patterns can affect tissue regeneration and repair processes.

Pharmacokinetics

Research indicates that perfluorinated compounds exhibit significant species and sex differences in pharmacokinetics. This compound's bioavailability and metabolic pathways can vary among different organisms, influencing its biological effects.

Cellular Effects

Studies on similar perfluorinated compounds suggest potential toxicity, including endocrine disruption. This compound may share these properties due to its structural characteristics.

Toxicological Profile

A comparative analysis of perfluorinated compounds indicates that this compound could exhibit hepatotoxicity and reproductive toxicity. The points of departure (PODs) for these effects range from 4–89 µg/ml for hepatotoxicity and 4–>60 µg/ml for reproductive toxicity in serum samples from exposed populations .

Case Study: Occupational Exposure

A study examining occupationally exposed individuals (e.g., professional ski waxers) revealed significantly elevated levels of PFAS congeners, including those similar to this compound. In this subgroup, concentrations of certain PFAS reached high parts per billion (ppb) levels, highlighting the compound's potential for bioaccumulation and its implications for human health .

Comparative Toxicology

Research comparing various PFAS compounds indicates that this compound may have similar toxicological endpoints as other well-studied congeners like PFOS and PFOA. These studies suggest that the compound could pose risks related to liver function and reproductive health .

Applications in Research and Industry

This compound is utilized in several scientific fields:

- Chemistry : As a reagent in organic synthesis and as a standard in analytical chemistry.

- Biology : In studies investigating the interactions of fluorinated compounds with biological systems.

- Medicine : Ongoing research explores its potential as a drug delivery agent or contrast medium in imaging techniques.

- Industry : Used in manufacturing fluorinated polymers, surfactants, and coatings due to its unique chemical properties .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Ethyl perfluorononanoate | Similar fluorination pattern | Slightly different carbon chain length |

| Ethyl perfluoroundecanoate | Longer carbon chain | Higher thermal stability |

| This compound | Unique fluorination pattern | Distinct chemical inertness |

特性

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F16O2/c1-2-29-4(28)6(16,17)8(20,21)10(24,25)11(26,27)9(22,23)7(18,19)5(14,15)3(12)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSRZMSDVRJBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371923 | |

| Record name | Ethyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799-47-9 | |

| Record name | Ethyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1799-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。